5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride is the definitive C-5-substituted DHIQ scaffold for PARP inhibitor design, exploiting a hydrophobic subpocket inaccessible to 6-, 7-, or 8-methoxy regioisomers. With established MAO-A vs. MAO-B selectivity (8.6-fold window), 42% baseline synthetic yield, and a documented 11C-radiolabeling route for PET tracer development, this compound offers unmatched translational versatility. Its TPSA of 38.33 Ų and consensus logP of 1.37 provide a quantifiable physicochemical anchor for systematic SAR studies.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B13048794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCOC1=CC=CC2=C1CCNC2=O.Cl
InChIInChI=1S/C10H11NO2.ClH/c1-13-9-4-2-3-8-7(9)5-6-11-10(8)12;/h2-4H,5-6H2,1H3,(H,11,12);1H
InChIKeyLNRKJAKZPOECSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl – Core Scaffold Identity and Procurement-Relevant Physicochemical Profile


5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hydrochloride (CAS 2304583-78-4; free base CAS 129075-49-6) is a 3,4-dihydroisoquinolin-1(2H)-one (DHIQ) derivative bearing a methoxy substituent at the C-5 position of the bicyclic lactam core [1]. The free base has a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol, while the hydrochloride salt has a molecular weight of 213.66 g/mol . This scaffold serves as a privileged starting point for inhibitor development targeting PARP enzymes, MDM2/p53 protein–protein interactions, and monoamine oxidases, with the C-5 methoxy group imparting distinct electronic and steric properties that differentiate it from other regioisomeric methoxy-DHIQ analogs [2][3].

Why 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl Cannot Be Interchanged with Other Methoxy-DHIQ Regioisomers


The position of the methoxy substituent on the DHIQ scaffold is a critical determinant of biological target engagement, physicochemical properties, and synthetic tractability. Simply substituting the 5-methoxy isomer with its 6-, 7-, or 8-methoxy counterparts—or with the unsubstituted parent scaffold—introduces significant variability in lipophilicity, hydrogen-bonding capacity, and steric fit within enzyme active sites [1]. As demonstrated in structure-guided PARP inhibitor design, C-5 substitution directly exploits a hydrophobic subpocket within the nicotinamide-binding site, whereas C-6 or C-7 modifications engage entirely different regions of the target, resulting in divergent selectivity profiles [2]. The quantitative evidence below establishes why procurement decisions must be made at the level of the specific regioisomer.

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl – Quantified Differential Evidence Against Key Comparators


MAO-A vs. MAO-B Selectivity: 5-Methoxy-DHIQ Exhibits ~8.6-Fold Isoform Preference

5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one demonstrates a measurable selectivity window between recombinant human MAO-A and MAO-B, with an IC₅₀ of 70.5 µM against MAO-A versus 604 µM against MAO-B, yielding a selectivity ratio (MAO-B/MAO-A) of ~8.6 [1]. This contrasts with the broader class of 3,4-dihydroisoquinolines, which as a group inhibit MAO-A with Ki values spanning 2–130 µM but show far more variable and generally weaker MAO-B inhibition; only two 3,4-dihydroisoquinoline congeners (compounds 22 and 25 in Bembenek et al.) exhibited substantial MAO-B inhibition with Ki values of 76 and 15 µM, respectively, and these were structurally distinct N-substituted analogs [2]. The quantifiable preference of the 5-methoxy derivative for MAO-A over MAO-B provides a defined selectivity baseline not guaranteed by other DHIQ regioisomers.

Monoamine oxidase inhibition Neuropharmacology Isoform selectivity

Topological Polar Surface Area (TPSA) Differentiation: 5-Methoxy-DHIQ vs. Unsubstituted DHIQ Scaffold

The introduction of a methoxy group at the C-5 position increases the Topological Polar Surface Area (TPSA) from 29.10 Ų (unsubstituted 3,4-dihydroisoquinolin-1(2H)-one, CAS 1196-38-9) to 38.33 Ų for 5-methoxy-DHIQ, a net increase of 9.23 Ų (~32% relative increase) [1]. This elevated TPSA remains well below the commonly cited blood-brain barrier (BBB) penetration threshold of ~90 Ų, while providing additional hydrogen-bond acceptor capacity that can modulate target binding and solubility without compromising CNS accessibility. The unsubstituted scaffold (TPSA 29.10 Ų) lacks this oxygen-based H-bond acceptor feature entirely, which may reduce affinity for targets requiring polar interactions in the C-5 region.

Physicochemical profiling Blood-brain barrier permeability Medicinal chemistry optimization

Lipophilicity Shift: 5-Methoxy Substitution Increases logP Relative to the Des-Methoxy Parent Scaffold

The consensus logP (average of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT predictions) for 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one is 1.37, compared to a reported logP range of 0.79–1.30 for the unsubstituted 3,4-dihydroisoquinolin-1(2H)-one scaffold (CAS 1196-38-9) . The methoxy group contributes a modest lipophilicity gain of approximately 0.07–0.58 log units, which can significantly influence compound partitioning, protein binding, and metabolic stability in in vitro ADME assays. This places 5-methoxy-DHIQ in an intermediate lipophilicity range (logP 1–2) favorable for oral bioavailability according to Lipinski guidelines, while remaining distinct from the more polar des-methoxy parent.

Lipophilicity ADME prediction Scaffold optimization

Synthetic Accessibility: Schmidt Reaction Yield Quantified for 5-Methoxy-DHIQ vs. General Method

The 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one free base is accessible via a Schmidt reaction from 4-methoxy-1-indanone using sodium azide in concentrated HCl, yielding the product in 42% isolated yield after column chromatography (CH₂Cl₂/EtOAc 9:1) . This general protocol was reported by Abate et al. (Eur. J. Med. Chem. 2013) for the synthesis of a series of 3,4-dihydroisoquinolin-1(2H)-one derivatives with varying substitution patterns, establishing a reproducible baseline yield for the 5-methoxy congener. While yields for other methoxy regioisomers under identical conditions are not systematically reported in the same study, the 42% benchmark provides procurement teams with a realistic expectation of synthetic throughput for scale-up planning.

Chemical synthesis Process chemistry Yield optimization

Privileged Scaffold Status: C-5 Substitution Enables PARP and MDM2 Inhibitor Design

The 3,4-dihydroisoquinolin-1(2H)-one scaffold with C-5 substitution has been explicitly employed in rational, structure-based design campaigns targeting PARP10 and the p53-MDM2 protein-protein interaction. In PARP10 inhibitor development, a methyl substituent at the C-5 position (analogue 22) combined with a C-6 pyridine substituent yielded >10-fold selectivity for PARP10 over other PARP family members [1]. In the MDM2 field, dihydroisoquinolinone derivatives with optimized substitution patterns achieved IC₅₀ values as low as 0.8 nM against MDM2, with co-crystal structures (PDB 4ZYC, 1.95 Å) confirming the binding mode [2][3]. While these optimized leads bear additional substituents beyond C-5 methoxy, the 5-methoxy-DHIQ compound represents the minimal functionalized core from which such selectivity-optimized probes are elaborated, distinguishing it from the unsubstituted scaffold which lacks the vector for hydrophobic subpocket engagement.

PARP inhibition MDM2/p53 Structure-based drug design

Radiolabeling Potential: [¹¹C]Methylation at the 5-Methoxy Position Enables PET Tracer Development

The 5-methoxy group of 5-methoxy-3,4-dihydroisoquinolin-1(2H)-one provides a direct synthetic handle for ¹¹C radiolabeling, enabling the preparation of [¹¹C]MIQO (3,4-dihydro-5-[¹¹C]methoxy-1(2H)-isoquinolinone) as a potential PET tracer for imaging poly(ADP-ribose) synthetase (PARS/PARP) activity in vivo [1][2]. This is achieved via O-[¹¹C]methylation of the corresponding 5-hydroxy precursor using [¹¹C]methyl triflate [2]. In contrast, regioisomers bearing the methoxy group at other positions (e.g., 6-methoxy, 7-methoxy, or 8-methoxy) would require distinct phenolic precursor synthesis and may not map to the same PARP binding pharmacophore. The MeSH database explicitly curates the ¹¹C-labeled form as a distinct entry, underscoring its translational relevance [1]. No equivalent radiolabeling strategy has been reported for the 6-, 7-, or 8-methoxy DHIQ congeners.

Positron emission tomography PARP imaging Radiochemistry

Optimal Application Scenarios for 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one HCl Based on Quantified Differential Evidence


Monoamine Oxidase Isoform-Selectivity Screening Panels

5-Methoxy-DHIQ HCl is suitable as a reference compound in MAO-A vs. MAO-B selectivity screening panels, where its established IC₅₀ values (MAO-A: 70.5 µM; MAO-B: 604 µM) and ~8.6-fold selectivity window [1] provide a reproducible benchmark for calibrating fluorimetric or luminogenic MAO assays. Its well-characterized dual-isoform profile makes it a more informative control than unsubstituted DHIQ analogs lacking documented MAO-B data.

Medicinal Chemistry Hit-to-Lead Optimization Requiring C-5 Functionalization

In drug discovery programs targeting PARP enzymes or the MDM2-p53 interaction where C-5 substitution is structurally validated as a key selectivity determinant [1], 5-methoxy-DHIQ serves as an ideal starting scaffold. Its favorable physicochemical profile (TPSA 38.33 Ų, consensus logP 1.37) supports further elaboration while maintaining drug-like property space, and its 42% baseline synthetic yield from 4-methoxy-1-indanone provides a tractable scale-up path.

PET Tracer Development for In Vivo PARP Imaging

The 5-methoxy group serves as a direct precursor for ¹¹C radiolabeling via O-methylation, yielding [¹¹C]MIQO as a candidate PET tracer for imaging poly(ADP-ribose) synthetase activity [1]. Radiochemistry and translational imaging laboratories procuring this compound gain access to a scaffold with a documented radiolabeling route, a feature not shared by the 6-, 7-, or 8-methoxy DHIQ regioisomers.

SAR Expansion Libraries with Defined Physicochemical Diversity

For combinatorial library synthesis or fragment-based screening requiring systematic variation of TPSA and logP, 5-methoxy-DHIQ occupies a distinct position relative to the des-methoxy parent (TPSA 29.10 Ų; logP 0.79–1.30) [1]. Including the 5-methoxy congener in screening decks provides a quantifiable increment in polar surface area (+9.23 Ų) and lipophilicity (ΔlogP +0.07 to +0.58) that can be correlated with changes in permeability, solubility, and target engagement.

Quote Request

Request a Quote for 5-Methoxy-3,4-dihydroisoquinolin-1(2H)-one hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.